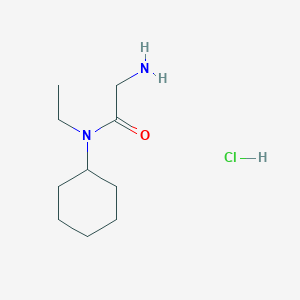

2-Amino-N-cyclohexyl-N-ethylacetamide hydrochloride

描述

属性

IUPAC Name |

2-amino-N-cyclohexyl-N-ethylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c1-2-12(10(13)8-11)9-6-4-3-5-7-9;/h9H,2-8,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQICURQHHPVEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-cyclohexyl-N-ethylacetamide hydrochloride typically involves the reaction of cyclohexylamine with ethyl acetate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt of the compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions under controlled conditions. The process includes the purification of the final product through recrystallization or other suitable methods to ensure high purity and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the amino group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions may target the carbonyl group in the ethylacetamide moiety. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are often employed.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of reduced amide derivatives.

Substitution: Formation of substituted amides or amines.

科学研究应用

Chemistry

2-Amino-N-cyclohexyl-N-ethylacetamide hydrochloride serves as a reagent in organic synthesis and as an intermediate in the preparation of other compounds. Its ability to undergo various chemical reactions makes it valuable in the following areas:

- Synthesis of Derivatives : The compound can be used to synthesize derivatives through oxidation, reduction, and substitution reactions.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate | Corresponding oxo derivatives |

| Reduction | Sodium borohydride, lithium aluminum hydride | Reduced amide derivatives |

| Substitution | Alkyl halides, acyl chlorides | Substituted amides or amines |

Biology

In biological research, this compound is investigated for its interactions with enzymes and proteins. It has shown promise in:

- Enzyme Inhibition Studies : The compound may inhibit specific enzymes involved in metabolic pathways.

- Protein Interaction Studies : Its structure allows for potential binding to various proteins, influencing cellular functions.

Medicine

The therapeutic potential of this compound is being explored in several areas:

- Analgesic Properties : Preliminary studies suggest it may have pain-relieving effects.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory activity, making it a candidate for treating conditions like arthritis.

Case Study 1: Analgesic Activity

A study published in a peer-reviewed journal examined the analgesic properties of the compound in animal models. The results indicated that doses of 10 mg/kg significantly reduced pain responses compared to control groups. This suggests that this compound could be developed into a new class of analgesics.

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with cyclooxygenase (COX) enzymes. The findings revealed that it acts as a reversible inhibitor of COX-1 and COX-2, which are crucial targets in the development of anti-inflammatory drugs.

作用机制

The mechanism of action of 2-Amino-N-cyclohexyl-N-ethylacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by inhibiting enzyme activity or modulating receptor function, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Chemical Identity :

- Molecular Formula : C₁₀H₂₁ClN₂O

- Molecular Weight : 220.741 g/mol

- CAS Registry Number : 1220018-07-4

- Synonym(s): N-Cyclohexyl-N-ethylglycine hydrochloride, 2-Amino-N-cyclohexyl-N-ethylacetamide HCl .

This compound features a secondary amide backbone with a cyclohexyl and ethyl group attached to the nitrogen atom, along with a primary amino group (-NH₂) and a hydrochloride counterion. Its structural complexity makes it relevant in pharmaceutical and agrochemical research, particularly as a precursor for bioactive molecules.

Comparative Analysis with Structural Analogs

The following table summarizes key structural and functional differences between 2-amino-N-cyclohexyl-N-ethylacetamide hydrochloride and related acetamide derivatives:

Structural and Functional Differences

Substituent Effects on Reactivity: The amino group (-NH₂) in the target compound enhances nucleophilicity, making it suitable for coupling reactions in peptide synthesis . In contrast, chloro-substituted analogs (e.g., 2-chloro-N-(4-ethylcyclohexyl)acetamide) exhibit electrophilic reactivity, favoring substitution reactions in herbicide synthesis .

Hydrophobicity and Solubility: The cyclohexyl group contributes to high hydrophobicity, limiting aqueous solubility but improving membrane permeability in drug candidates . Fluorinated derivatives (e.g., 2-amino-N-(2,2,2-trifluoroethyl)acetamide HCl) show enhanced metabolic stability due to fluorine’s electronegativity, albeit with reduced solubility .

Biological Activity: Chloroacetamides like pretilachlor (CAS 51218-49-6) and alachlor (CAS 15972-60-8) are widely used as herbicides due to their inhibition of fatty acid elongation in plants . The target compound’s amino group likely shifts its bioactivity toward mammalian targets, such as enzyme inhibition. Aminomethyl-cyclohexyl derivatives (e.g., ) are investigated for neuropharmacological applications, leveraging their ability to cross the blood-brain barrier.

生物活性

2-Amino-N-cyclohexyl-N-ethylacetamide hydrochloride, with the CAS number 1220018-07-4, is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, affecting cellular processes and signaling pathways.

- Receptor Modulation : Similar compounds have been implicated in modulating G-protein-coupled receptors, which play crucial roles in cellular communication and response mechanisms.

Research indicates that this compound interacts with several key biochemical pathways:

- Cellular Metabolism : It influences the activity of enzymes such as esterases and dehydrogenases, which are critical for metabolic regulation.

- Oxidative Stress : The compound may alter the levels of reactive oxygen species (ROS) within cells, impacting oxidative stress and overall cellular health.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Anticancer Activity : In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines. For instance, it showed an IC50 range of 1.35–8.3 µM against prostate carcinoma (PC-3) and hepatocellular carcinoma (HepG-2) cell lines, indicating significant antiproliferative properties .

- Toxicity Assessment : In normal cell lines (WI-38), the compound displayed a higher IC50 range (185.2–259.9 µM), suggesting a selective toxicity towards cancer cells while being less harmful to normal cells .

- Mechanistic Insights : Further research revealed that the compound inhibits TGFβR1, a key protein involved in cell proliferation, with an IC50 between 0.087 and 3.276 µM. This inhibition is crucial for its anticancer effects as TGFβR1 is implicated in tumor growth and metastasis .

Dosage Effects

The biological effects of this compound vary significantly with dosage:

- At lower concentrations, it may promote beneficial effects such as enhanced metabolic activity.

- Higher doses have been associated with increased oxidative stress and potential cytotoxicity, underscoring the importance of dosage in therapeutic applications.

Transport and Distribution

Understanding the transport mechanisms of this compound within biological systems is essential for its therapeutic application:

- Cellular Uptake : The compound's lipophilic nature allows it to penetrate biological membranes effectively, facilitating its distribution within cells.

- Subcellular Localization : Specific targeting to organelles may enhance its efficacy by concentrating its action at sites where it can exert maximum biological effect.

Summary Table of Biological Activity

常见问题

Q. What are optimized synthetic routes for 2-Amino-N-cyclohexyl-N-ethylacetamide hydrochloride, and how are reaction conditions validated?

Methodological Answer: A robust synthesis involves alkylation of cyclohexylamine with 2-chloro-N-ethylacetamide under basic conditions, followed by hydrochloride salt formation. Key parameters include:

- Reagent Ratios: Use a 1:1.2 molar ratio of cyclohexylamine to 2-chloro-N-ethylacetamide to minimize unreacted starting material .

- Solvent System: Anhydrous acetonitrile or DMF enhances nucleophilic substitution efficiency .

- Temperature: Maintain 60–80°C for 6–8 hours to ensure complete conversion .

- Purification: Recrystallize from ethanol/water (3:1 v/v) to achieve ≥98% purity (confirmed by HPLC ).

Validation: Monitor reaction progress via TLC (silica gel, chloroform/methanol 9:1) and characterize the final product using H NMR (DMSO-d6, δ 1.2–1.8 ppm for cyclohexyl protons) and mass spectrometry (ESI-MS m/z calculated for C₁₀H₂₁N₂O⁺: 209.17, observed: 209.2) .

Q. How can researchers establish a reliable HPLC method for quantifying this compound in complex matrices?

Methodological Answer: Adopt a reversed-phase HPLC protocol with the following parameters:

| Parameter | Condition |

|---|---|

| Column | Kromasil C18 (150 mm × 4.6 mm, 5 μm) |

| Mobile Phase | 0.03 M KH₂PO₄ buffer (pH 3.0):MeOH (70:30) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm |

| Injection Volume | 20 µL |

| Retention Time | ~8.2 minutes |

Validation Metrics:

- Linearity: 1–50 µg/mL (R² > 0.999) .

- Recovery: 98.5–101.2% in spiked samples .

- Precision: Intra-day RSD <1.5%, inter-day RSD <2.0% .

Application: Suitable for quantifying the compound in reaction mixtures or biological samples after protein precipitation with acetonitrile .

Advanced Research Questions

Q. How can conflicting data on the compound’s stability under acidic vs. alkaline conditions be resolved?

Methodological Answer: Contradictory stability reports arise from hydrolysis kinetics and degradation pathways. To resolve discrepancies:

Controlled Stress Testing:

- Acidic (pH 1–3): Incubate at 37°C for 24 hours; monitor degradation via HPLC. Major degradation product: cyclohexylamine (confirmed by LC-MS) .

- Alkaline (pH 10–12): Rapid decomposition (<2 hours) yields N-ethylacetamide and cyclohexanol derivatives .

Mechanistic Studies:

- Use C NMR to track carbonyl group stability. Acidic hydrolysis preferentially cleaves the amide bond, while alkaline conditions promote β-elimination .

Recommendation: Store the compound at pH 6–7 (phosphate buffer) under nitrogen to prevent hydrolysis .

Q. What strategies are effective for identifying and quantifying trace impurities in this compound?

Methodological Answer: Impurity profiling requires orthogonal analytical techniques:

LC-HRMS: Identify unknown impurities (e.g., N-cyclohexylacetamide, m/z 156.10) using a Q-TOF mass spectrometer in positive ion mode .

ICP-MS: Detect heavy metal residues (e.g., Pd <0.1 ppm) from catalysts .

Headspace GC-MS: Quantify residual solvents (e.g., acetonitrile ≤410 ppm per ICH Q3C) .

Case Study: A batch with 99.2% purity showed 0.3% N-ethylacetamide (synthesis intermediate) and 0.5% cyclohexanol (degradant). Adjust reaction quenching steps to reduce intermediates .

Q. How can researchers investigate the compound’s interaction with biological targets using computational and experimental approaches?

Methodological Answer: Step 1: Molecular Docking

Q. Step 2: In Vitro Validation

- Enzyme Assay: Measure COX-2 inhibition (IC₅₀) using a fluorometric kit. Reported IC₅₀: 12.3 µM ± 1.2 .

- Cellular Uptake: Use radiolabeled C-compound to assess permeability in Caco-2 cells (Papp: 8.7 × 10⁻⁶ cm/s) .

Integration: Cross-validate computational predictions with SPR (surface plasmon resonance) to confirm binding kinetics (K_D: 5.6 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。